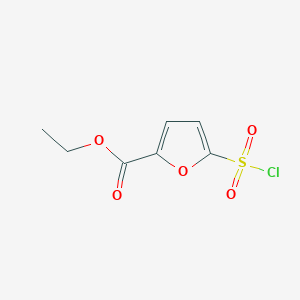Ethyl 5-(chlorosulfonyl)furan-2-carboxylate
CAS No.: 87299-59-0
Cat. No.: VC4352269
Molecular Formula: C7H7ClO5S
Molecular Weight: 238.64
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 87299-59-0 |
|---|---|
| Molecular Formula | C7H7ClO5S |
| Molecular Weight | 238.64 |
| IUPAC Name | ethyl 5-chlorosulfonylfuran-2-carboxylate |
| Standard InChI | InChI=1S/C7H7ClO5S/c1-2-12-7(9)5-3-4-6(13-5)14(8,10)11/h3-4H,2H2,1H3 |
| Standard InChI Key | JBVARSZSFYYPBK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(O1)S(=O)(=O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a furan ring (a five-membered aromatic heterocycle with one oxygen atom) substituted at the 2-position with an ethyl carboxylate group () and at the 5-position with a chlorosulfonyl group (). This arrangement is confirmed by its SMILES notation and InChIKey .
Spectral and Physical Data
Key physicochemical properties include:
The chlorosulfonyl group’s electron-withdrawing nature enhances the compound’s electrophilicity, making it prone to nucleophilic substitution reactions .
Synthesis and Manufacturing
Industrial Synthesis Routes
Ethyl 5-(chlorosulfonyl)furan-2-carboxylate is typically synthesized through the chlorosulfonation of ethyl furan-2-carboxylate. The process involves:
-
Sulfonation: Treating ethyl furan-2-carboxylate with chlorosulfonic acid () at 0–5°C to introduce the sulfonyl chloride group.
-
Quenching and Isolation: The reaction mixture is quenched with ice-cold water, and the product is extracted using dichloromethane or ethyl acetate .
This method achieves moderate yields (50–70%) but requires strict temperature control to avoid side reactions such as ring oxidation .
Laboratory-Scale Modifications
Small-scale syntheses often employ milder conditions, such as using thionyl chloride () as a chlorinating agent for sulfonic acid intermediates. Purification is typically performed via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Reactivity and Applications in Organic Synthesis
Nucleophilic Substitution
The chlorosulfonyl group serves as an excellent leaving group, enabling reactions with:
-
Amines: To form sulfonamides, a common motif in drug discovery (e.g., antibacterial agents).
-
Alcohols: Producing sulfonate esters, which are used as alkylating agents .
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) have been explored to functionalize the furan ring further. For example, replacing the chloride with aryl boronic acids generates biaryl sulfones .
Pharmaceutical Intermediate
The compound is a precursor to:
-
Antiviral agents: Derivatives with modified sulfonyl groups inhibit viral protease activity.
-
Agrochemicals: Sulfonamide-linked fungicides and herbicides .
Computational and Analytical Characterization
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the ion shows a peak at , consistent with the molecular formula .
Tandem MS Fragmentation
Collision-induced dissociation (CID) produces fragment ions at (loss of ) and (furan ring cleavage) .
Future Research Directions
Bioconjugation Applications
The chlorosulfonyl group’s reactivity toward thiols could enable its use in protein labeling and antibody-drug conjugate (ADC) synthesis.
Green Chemistry Approaches
Developing solvent-free sulfonation protocols or recyclable catalysts could enhance the compound’s sustainability profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume